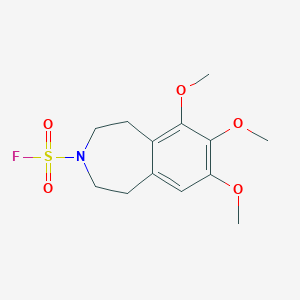
Methyl 4-benzyl-5-cyano-5-(hydroxymethyl)morpholine-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Methyl 4-benzyl-5-cyano-5-(hydroxymethyl)morpholine-2-carboxylate” is a chemical compound with the CAS Number: 2228576-09-6 . It has a molecular weight of 290.32 and its IUPAC name is "this compound" . It is in the form of an oil .
Molecular Structure Analysis
The Inchi Code for “this compound” is 1S/C15H18N2O4/c1-20-14(19)13-8-17(7-12-5-3-2-4-6-12)15(9-16,10-18)11-21-13/h2-6,13,18H,7-8,10-11H2,1H3 . This code provides a unique representation of the molecule’s structure.Wissenschaftliche Forschungsanwendungen
Synthesis and Anticancer Potential
Methyl 4-benzyl-morpholine derivatives have been synthesized and evaluated for their anticancer activity. Studies have shown that specific structural modifications in these compounds, such as the presence of a methyl group on the benzophenone B ring, significantly enhance their antiproliferative activity against various cancer cell lines. Particularly, compounds with bromo or methyl groups in certain positions exhibited substantial anti-mitogenic activity and capability to induce cell cycle arrest in cancer progression (Al‐Ghorbani et al., 2017).
Physicochemical Properties and Biodegradability
Research on 4-benzyl-4-methylmorpholinium salts, which are closely related to the compound , has provided insights into their physicochemical properties, cytotoxicity, and biodegradability. These studies are crucial for understanding the environmental impact and safety profile of such compounds (Pernak et al., 2011).
Applications in Organic Synthesis
The compound and its derivatives have been utilized in organic synthesis, contributing to the development of novel organic compounds with potential medicinal applications. For instance, the synthesis of carbamate indole derivatives using a similar morpholine structure has been explored, indicating the versatility of these compounds in synthetic organic chemistry (Borisov et al., 2007).
Synthesis of Genotoxic Impurities
Studies on the synthesis and quantitation of genotoxic impurities related to morpholine derivatives, including the compound of interest, are critical for ensuring the safety of pharmaceutical products. These research efforts contribute to the development of advanced analytical methodologies for detecting and quantifying such impurities (Katta et al., 2017).
Antimicrobial and Analgesic Activities
Research has been conducted on the synthesis and evaluation of methyl 3-aryl-6-amino-4-aryl-5-cyano-4H-pyran-2-carboxylates, compounds structurally related to the target compound, demonstrating their potential antimicrobial and analgesic properties. This research broadens the scope of medicinal applications for morpholine derivatives (Mar'yasov et al., 2016).
Safety and Hazards
Wirkmechanismus
Target of Action
The primary targets of Methyl 4-benzyl-5-cyano-5-(hydroxymethyl)morpholine-2-carboxylate are currently unknown
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound . These factors can include pH, temperature, and the presence of other molecules in the environment.
Eigenschaften
IUPAC Name |
methyl 4-benzyl-5-cyano-5-(hydroxymethyl)morpholine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O4/c1-20-14(19)13-8-17(7-12-5-3-2-4-6-12)15(9-16,10-18)11-21-13/h2-6,13,18H,7-8,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSMAUZGBIXSTFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CN(C(CO1)(CO)C#N)CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(1-{[(2-fluorophenyl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)butanamide](/img/no-structure.png)


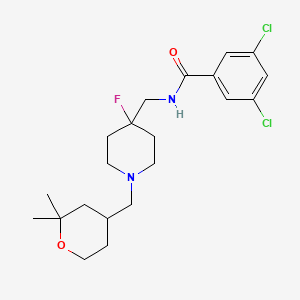
![2-(2-(4-butoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B3005861.png)
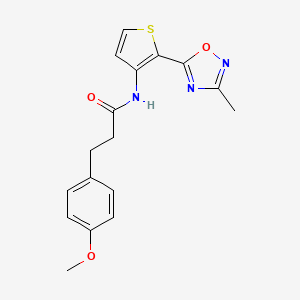
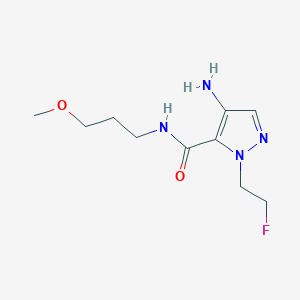

![N-(2-methoxyphenyl)-2-(4-oxo-2-(pyrrolidin-1-yl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B3005867.png)
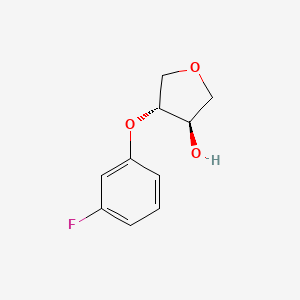
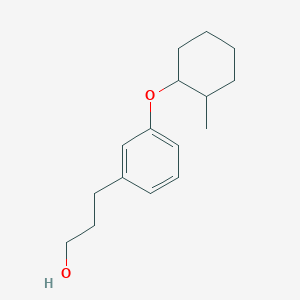

![4-chloro-N-(3-fluorophenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B3005875.png)
